3,4-Difluoro-5-nitrophenylacetonitrile
Description
3,4-Difluoro-5-nitrophenylacetonitrile is a fluorinated aromatic compound featuring a nitrophenyl backbone substituted with two fluorine atoms at the 3- and 4-positions, a nitro group at the 5-position, and an acetonitrile moiety (-CH2CN) attached to the benzene ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor for heterocyclic compounds. Its electron-withdrawing substituents (nitro, fluorine, and cyano) enhance electrophilic substitution resistance while promoting nucleophilic reactions at activated sites .
Properties
CAS No. |
1806333-19-6 |
|---|---|
Molecular Formula |
C8H4F2N2O2 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
2-(3,4-difluoro-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)4-7(8(6)10)12(13)14/h3-4H,1H2 |
InChI Key |
DOEPHKMXBOEKAG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CC#N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4-Difluoro-5-nitrobenzonitrile
- Structure: Cyano group (-CN) directly attached to the benzene ring.
- Key Differences: The absence of a methylene spacer (-CH2-) reduces molecular flexibility compared to phenylacetonitrile derivatives. Lower molecular weight (Δ = ~14 g/mol due to -CH2 absence) likely decreases boiling/melting points.
3,4-Difluoro-6-nitroanisole
- Structure : Methoxy (-OCH3) at the para position relative to nitro.
- Key Differences :
- Methoxy’s electron-donating nature reduces ring deactivation, contrasting with the electron-withdrawing acetonitrile group.
- Altered regioselectivity in reactions: Nitro at position 6 directs electrophiles to positions ortho/para to fluorine, whereas position 5 in the target compound may favor meta substitution .
3,4-Difluorobenzenesulfonamide
- Structure : Sulfonamide (-SO2NH2) substituent.
- Key Differences: Sulfonamide’s strong electron-withdrawing and hydrogen-bonding capacity increases water solubility compared to the hydrophobic acetonitrile group. Reactivity diverges in nucleophilic aromatic substitution (NAS) due to differing leaving-group potentials .
Physicochemical Properties (Inferred)
| Property | 3,4-Difluoro-5-nitrophenylacetonitrile | 3,4-Difluoro-5-nitrobenzonitrile | 3,4-Difluoro-6-nitroanisole |
|---|---|---|---|
| Molecular Weight | ~214.13 g/mol | ~200.10 g/mol | ~219.15 g/mol |
| Polarity | High (nitro, fluorine, cyano) | Very High (direct -CN) | Moderate (-OCH3) |
| Solubility | Low in water; soluble in DMSO/acetone | Similar to target | Higher in polar solvents |
| Reactivity in NAS | Moderate (activated by -NO2) | High (stronger -CN effect) | Low (deactivated by -OCH3) |
Note: Data inferred from substituent effects and catalog listings .
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